molecular formula C13H10F5NOS B1376148 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone CAS No. 1379812-14-2

2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone

Cat. No.: B1376148
CAS No.: 1379812-14-2
M. Wt: 323.28 g/mol
InChI Key: TUUQISXYZDFNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone” is a chemical compound with the molecular formula C13H10F5NOS . It’s not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string OC1=C(N)C=C(S(F)(F)(F)(F)F)C=C1 . The InChI key is XWNMWJJEYUMLCP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It has a molecular weight of 323.28 g/mol. The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Chemoselective Reductions : The study by Tsuge & Inaba (1973) investigated the reaction of aryl isocyanates with enamino ketones, demonstrating their potential in chemoselective reduction processes.

  • Synthesis of Fluorinated α-Amino Ketones : Kolb, Barth, & Neises (1986) explored the synthesis of fluorinated α-amino ketones, including derivatives similar to 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone, highlighting the compound's relevance in creating new fluorinated compounds (Kolb, Barth, & Neises, 1986).

  • Pyrrole Synthesis : Zaman, Kitamura, & Abell (2007) described the synthesis of 5-Phenyl 2-Functionalized Pyrroles using a process involving amino Heck cyclization, indicating the potential of amino ketones in pyrrole synthesis (Zaman, Kitamura, & Abell, 2007).

  • Cyclization of Arylamino Phenyl Ketones : The study by Cao et al. (2020) examined the intramolecular cyclization of 2-arylamino phenyl ketones, showing the utility of amino ketones in synthesizing complex structures like acridines (Cao et al., 2020).

  • Catalytic Asymmetric Transfer Hydrogenation : Cheung et al. (2005) applied stereochemically defined ruthenium(II) catalysts to the asymmetric transfer hydrogenation of ketones, suggesting the potential of amino ketones in enantioselective catalysis (Cheung et al., 2005).

  • Enantioselective Extraction of Amino Acids : Huang et al. (2014) demonstrated the highly enantioselective extraction of underivatized amino acids using a hydroxyphenyl chiral ketone, suggesting potential applications in amino acid separation and purification (Huang et al., 2014).

Properties

IUPAC Name

[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F5NOS/c14-21(15,16,17,18)10-6-7-11(12(19)8-10)13(20)9-4-2-1-3-5-9/h1-8H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUQISXYZDFNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)S(F)(F)(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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